9H-Carbazole-1-carbonitrile
Description
Evolution of Carbazole (B46965) Scaffolds in Modern Chemical Research
First isolated from coal tar in 1872, carbazole and its derivatives have evolved from being mere laboratory curiosities to indispensable components in numerous technological and therapeutic applications. nih.gov The parent compound, 9H-carbazole, laid the foundation for a class of molecules that have demonstrated significant potential in various fields. nih.govwikipedia.org
Initially, research focused on the isolation and characterization of naturally occurring carbazole alkaloids, many of which exhibited interesting biological activities. nih.gov This spurred the development of synthetic methodologies to access these and other novel carbazole structures. derpharmachemica.commdpi.com Classical methods like the Fischer-Borsche synthesis and the Graebe-Ullmann synthesis have been refined and supplemented by modern transition metal-catalyzed cross-coupling reactions, allowing for more efficient and regioselective functionalization of the carbazole core. derpharmachemica.comchim.itresearchgate.net
In recent decades, the unique photophysical and electronic properties of carbazoles have driven their use in materials science. researchgate.net Their high hole-transporting mobility and thermal stability make them ideal candidates for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and as photorefractive materials. researchgate.netevitachem.commdpi.com The ability to tune their electronic properties through substitution on the carbazole ring has been a key factor in their widespread adoption in these technologies. mdpi.com
Simultaneously, the carbazole scaffold has gained prominence as a "privileged structure" in medicinal chemistry. researchgate.net Its ability to interact with a variety of biological targets has led to the development of carbazole-based compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. mdpi.comnih.govnih.gov The structural rigidity and potential for diverse substitution patterns allow for the design of highly specific and potent therapeutic agents. nih.gov
Significance of Carbonitrile Functionalization in Carbazole Systems
The introduction of a carbonitrile (-C≡N) group onto the carbazole framework has a profound impact on its chemical and physical properties. The nitrile group is strongly electron-withdrawing, which significantly alters the electronic landscape of the carbazole system. This electronic perturbation is key to many of the applications of cyano-substituted carbazoles.
In the realm of materials science, the electron-withdrawing nature of the carbonitrile group is exploited to create molecules with tailored optoelectronic properties. For instance, in the design of materials for thermally activated delayed fluorescence (TADF), a key strategy is to create a small energy gap between the lowest singlet (S1) and triplet (T1) excited states. acs.orgaip.org By strategically placing electron-donating carbazole units and electron-accepting carbonitrile-containing moieties within the same molecule, a charge-transfer character can be induced in the excited state, which helps to minimize this energy gap. acs.org This has led to the development of highly efficient blue TADF emitters for OLEDs. acs.orgaip.org
The carbonitrile group also serves as a versatile synthetic handle. It can be readily transformed into other functional groups, such as amines, carboxylic acids, or tetrazoles, providing a gateway to a wide array of other carbazole derivatives with different properties and potential applications. evitachem.com For example, the reduction of the nitrile to an amine can be a crucial step in the synthesis of new pharmaceutical candidates.
Furthermore, the presence of the carbonitrile group can influence the intermolecular interactions and solid-state packing of carbazole derivatives, which can in turn affect their bulk properties, such as charge transport and photoluminescence quantum yield in the solid state. nih.gov
Research Trajectories for 9H-Carbazole-1-carbonitrile Derivatives
Research into this compound and its derivatives is actively being pursued along several promising trajectories, primarily in the fields of materials science and medicinal chemistry.
Materials Science:
A major focus is the continued development of novel TADF emitters for next-generation OLEDs. acs.orgaip.org Researchers are exploring the synthesis of new this compound derivatives with different substitution patterns on the carbazole ring to fine-tune their emission color, efficiency, and operational stability. aip.org The goal is to create highly efficient and stable deep-blue emitters, which remain a significant challenge in OLED technology. acs.org
Another area of interest is the use of these compounds in organic photovoltaics (OPVs). The donor-acceptor architecture that is beneficial for TADF can also be advantageous for charge separation and transport in solar cells. Research is ongoing to design and synthesize this compound derivatives that can act as efficient donor or acceptor materials in OPV devices.
Medicinal Chemistry:
In the pharmaceutical arena, this compound serves as a valuable scaffold for the discovery of new therapeutic agents. mdpi.comnih.gov The introduction of the carbonitrile group can enhance the biological activity of the carbazole core. For example, some carbazole carbonitrile derivatives have shown promising anticancer activity. mdpi.com One study reported that a derivative, (3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrile, exhibited significant antiproliferative activity against lung cancer cell lines. mdpi.com
Future research will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to understand how different substituents affect its biological activity and to optimize its potency and selectivity for specific targets. nih.gov
Mechanism of Action Studies: Investigating the molecular mechanisms by which these compounds exert their therapeutic effects. This could involve identifying their protein targets or understanding how they interact with DNA. evitachem.com
Development of Drug Delivery Systems: Formulating promising this compound derivatives into effective drug delivery systems to improve their bioavailability and therapeutic efficacy.
The versatility of the this compound scaffold, coupled with the unique properties imparted by the carbonitrile group, ensures that it will remain a subject of intense research interest for the foreseeable future, with the potential for significant advancements in both materials science and medicine.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-carbazole-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTCYEKJBUXRTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC(=C3N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551439 | |
| Record name | 9H-Carbazole-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83415-88-7 | |
| Record name | 9H-Carbazole-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 9h Carbazole 1 Carbonitrile and Its Advanced Derivatives
Convergent and Divergent Synthetic Pathways
The construction of the carbazole (B46965) skeleton, the core of 9H-carbazole-1-carbonitrile, can be achieved through various synthetic routes. These pathways often involve either the formation of the central five-membered nitrogen-containing ring from a biphenyl (B1667301) precursor (convergent) or the modification of a pre-existing carbazole core (divergent).
Reductive Cyclization Approaches to the Carbazole Core
A prominent method for synthesizing the carbazole ring system is through the reductive cyclization of 2-nitrobiphenyl (B167123) derivatives. derpharmachemica.comacs.org This intramolecular reaction forms the pyrrole (B145914) ring fused to the two phenyl rings.
The Cadogan reductive cyclization is a powerful and widely used method for the synthesis of carbazoles from 2-nitrobiphenyls. derpharmachemica.comacs.org This reaction typically involves the deoxygenation of the nitro group using a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) or triethyl phosphite, which facilitates the cyclization to form the carbazole ring. acs.orgnih.govresearchgate.net The reaction is often carried out at elevated temperatures in a suitable solvent. acs.orgacs.org
A practical approach involves the use of a slight excess of triphenylphosphine in a high-boiling solvent like o-dichlorobenzene. scite.aiacs.orgacs.org The temperature of the reaction has been observed to have a significant impact on the conversion rate, with higher temperatures generally leading to better yields. acs.orgacs.org This method is advantageous due to its tolerance of a wide range of functional groups and its ability to produce carbazole products without the formation of unwanted side products. acs.orgnih.gov
The necessary 2-nitrobiphenyl precursors can be readily prepared through methods like the Suzuki-Miyaura cross-coupling reaction between a haloarene and an arylboronic acid. derpharmachemica.comderpharmachemica.com For instance, the coupling of 2-bromonitrobenzene with a suitably substituted phenylboronic acid derivative in the presence of a palladium catalyst can efficiently generate the required 2-nitrobiphenyl intermediate. derpharmachemica.com
| Precursor | Reagent | Solvent | Temperature | Product | Yield | Reference |
| 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | Triphenylphosphine | o-Dichlorobenzene | Reflux | 9H-Carbazole-1-carboxylic acid methyl ester | 48% | derpharmachemica.com |
| 2-Nitrobiphenyl | Triphenylphosphine | o-Dichlorobenzene | 180 °C | 9H-Carbazole | High | scite.ai |
| 2-Nitrobiphenyl | Triethyl phosphite | Excess (as solvent) | 156 °C | 9H-Carbazole | Varies | acs.org |
| 2-(2'-Nitrophenyl)thiophene | Triethyl phosphite | Reflux | --- | 4H-Thieno[3,2-b]indole | Good | nih.gov |
The position and electronic nature of substituents on the 2-nitrobiphenyl precursor can significantly influence the regioselectivity of the Cadogan cyclization. When the biphenyl system is unsymmetrically substituted, the cyclization can potentially lead to a mixture of isomeric carbazole products. derpharmachemica.com
For example, in the cyclization of 2'-Nitro-biphenyl-3-carboxylic acid methyl ester, two possible products can be formed: 9H-Carbazole-1-carboxylic acid methyl ester and 9H-Carbazole-3-carboxylic acid methyl ester. derpharmachemica.com In this specific case, the reaction yielded a nearly 1:1 mixture of the two isomers. derpharmachemica.com
The electronic effects of substituents play a crucial role. Electron-withdrawing groups on the nitrophenyl ring have been shown to accelerate the transformation in some catalytic systems. nih.gov Conversely, the nature of the non-nitrated ring can also direct the cyclization. For instance, in the cyclization of 2-aryl-3-nitropyridines, the reaction leads to δ-carbolines. researchgate.net The reactivity of the intermediate nitrene species, which is influenced by the aromatic system it is attached to (e.g., phenyl vs. thienyl), can also affect the cyclization yields. beilstein-journals.org
| Substrate | Product(s) | Ratio | Observations | Reference |
| 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | 9H-Carbazole-1-carboxylic acid methyl ester & 9H-Carbazole-3-carboxylic acid methyl ester | 1:1 | --- | derpharmachemica.com |
| 5-Substituted 2-nitrobiphenyls | Corresponding carbazoles | --- | Electron-withdrawing groups accelerate the reaction (Hammett factor ρ = +1.5). | nih.gov |
| 2-(2-Nitrophenyl)thieno[3,2-b]thiophene | 9H-Thieno[2',3':4,5]thieno[3,2-b]indole | --- | Higher yield compared to cyclization of the corresponding 3-nitrothienyl derivative. | beilstein-journals.org |
Cross-Coupling Reactions for Carbazole Ring Formation
Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools for the synthesis of carbazoles. chim.itthieme-connect.comnih.gov These methods offer a high degree of control over the substitution pattern of the final carbazole product.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. thieme-connect.comwikipedia.org This reaction is highly effective for the synthesis of N-substituted carbazoles through the intramolecular cyclization of appropriately substituted biaryl precursors. rsc.orgthieme-connect.com The process typically involves the coupling of an amine with an aryl halide. wikipedia.org In the context of carbazole synthesis, this often translates to an intramolecular reaction of a 2-amino-2'-halobiphenyl derivative.
A tandem approach combining a palladium-catalyzed C-H activation and Buchwald-Hartwig amination has been developed for the synthesis of substituted carbazoles from readily available 2-acetamidobiphenyls. thieme-connect.comthieme-connect.com This method proceeds under mild conditions and provides good to excellent yields with high regioselectivity. thieme-connect.com
The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination, especially when dealing with sterically hindered substrates. wikipedia.orgrug.nl Bulky, electron-rich phosphine ligands have proven to be particularly effective in promoting the coupling of a wide range of amines with aryl halides. wikipedia.orgnumberanalytics.com
These sterically demanding ligands are thought to favor the formation of monoligated palladium species, which accelerates the key steps of the catalytic cycle: oxidative addition and reductive elimination. wikipedia.orgacs.org The electronic properties of the ligand also play a significant role. For instance, in a study comparing BrettPhos and RuPhos, it was found that the rate-limiting step of the catalytic cycle could be modulated by the ligand's steric and electronic characteristics. acs.org For the Pd-BrettPhos system, oxidative addition was rate-limiting, while for the Pd-RuPhos system, it was reductive elimination. acs.org
Furthermore, the use of specific ligands can influence the outcome of the reaction with different substrates. For example, amines with large substituents have been shown to lower the energy barrier for reductive elimination, which is beneficial for catalyst systems where this step is rate-limiting. acs.org The development of specialized ligands, such as dialkylbiaryl phosphines and ferrocene-derived phosphines, has significantly expanded the scope of the Buchwald-Hartwig amination to include even challenging substrates like sterically hindered aryl chlorides and electron-withdrawn amines. wikipedia.orgrug.nl
| Ligand | Substrate Type | Key Observation | Reference |
| Bulky tri- and di-alkyl phosphines | Wide range of amines and aryl halides | Highly active catalysts, allowing for broader substrate scope. | wikipedia.org |
| BrettPhos | Aryl halides and amines | Rate-limiting step is oxidative addition. | acs.org |
| RuPhos | Aryl halides and amines | Rate-limiting step is reductive elimination. | acs.org |
| XPhos | Aryl halides and sulfonates | Enables amination of aryl sulfonates and aqueous amination. | rug.nl |
Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Carbazole Precursors
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the synthesis of aryl-substituted carbazole precursors, which are subsequently converted to this compound derivatives. This palladium-catalyzed reaction efficiently forms carbon-carbon bonds between aryl halides or triflates and arylboronic acids or their esters. The versatility of this method allows for the introduction of a wide range of aryl substituents onto the carbazole framework, thereby modulating the electronic properties of the final molecule.
In a typical synthetic approach, a halogenated carbazole, often brominated or iodinated at specific positions, is coupled with an appropriate arylboronic acid. The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, like K₂CO₃ or Cs₂CO₃, in a suitable solvent system, which can include toluene, dioxane, or a mixture of solvents with water. The choice of catalyst, base, and solvent is crucial for achieving high yields and minimizing side reactions.
For the synthesis of precursors to this compound, the Suzuki-Miyaura coupling can be employed to introduce aryl groups at various positions of the carbazole nucleus before the introduction of the carbonitrile functionality. For instance, a dihalogenated carbazole can be selectively mono- or diarylated, providing a scaffold for further functionalization. The electronic nature of the arylboronic acid and the steric hindrance around the reaction centers significantly influence the reaction's efficiency.
Researchers have extensively utilized this methodology to synthesize complex carbazole architectures. For example, the coupling of 3,6-dibromo-9H-carbazole with different arylboronic acids has been demonstrated to yield a variety of 3,6-diaryl-9H-carbazoles. These precursors can then undergo further transformations to introduce the 1-carbonitrile group. The reaction conditions for these couplings are often optimized to ensure high yields, as illustrated in the following table.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Carbazole Precursors
| Carbazole Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 3,6-Dibromo-9H-carbazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 85 |
| 3-Bromo-9-ethyl-9H-carbazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |
| 2,7-Dibromo-9-phenyl-9H-carbazole | Naphthalen-2-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 88 |
One-Pot Alkylation-Elimination Sequences for Carbonitrile Introduction
The introduction of the carbonitrile group at the C-1 position of the carbazole ring can be efficiently achieved through one-pot alkylation-elimination sequences. This strategy offers a direct and often high-yielding route to this compound from readily available carbazole precursors. The process typically involves the reaction of a carbazole with a reagent that can both alkylate and subsequently be eliminated to form the nitrile functionality.
One common method involves the use of α,β-unsaturated nitriles, such as acrylonitrile, in the presence of a strong base. The base deprotonates the carbazole nitrogen, and the resulting carbazolide anion undergoes a Michael addition to the acrylonitrile. The intermediate adduct can then be subjected to an elimination reaction, often promoted by a change in reaction conditions or the addition of an oxidizing agent, to yield the 1-cyano-substituted carbazole.
Another approach utilizes reagents like (chlorosulfonyl)isocyanate (CSI) followed by treatment with a base. The reaction of carbazole with CSI leads to the formation of an N-chlorosulfonyl carbamoyl (B1232498) chloride intermediate, which upon reaction with a base like triethylamine, can undergo a cyclization and subsequent elimination to afford the desired carbonitrile.
These one-pot procedures are highly valued for their operational simplicity and for avoiding the isolation of potentially unstable intermediates. The choice of reagents and reaction conditions is critical for controlling the regioselectivity and achieving good yields of the desired 1-carbonitrile isomer.
Photochemical Methods for Carbazole Derivative Synthesis
Photochemical methods have emerged as a powerful tool for the synthesis of carbazole derivatives, offering unique reaction pathways that are often inaccessible through traditional thermal methods. These reactions are typically initiated by the absorption of light by a photosensitizer or one of the reactants, leading to the formation of highly reactive excited states.
For the synthesis of carbazole derivatives, photochemical approaches can be employed for various transformations, including cyclization reactions to form the carbazole core and functionalization of the pre-formed carbazole ring. For instance, the photocyclization of N-aryl-2-aminobiphenyls or related compounds is a classic method for constructing the carbazole skeleton.
In the context of functionalizing carbazoles to produce precursors for this compound, photochemical reactions can be used to introduce substituents at specific positions. Photo-induced halogenation, for example, can provide halogenated carbazoles that are key intermediates for subsequent cross-coupling reactions. Furthermore, photo-Fries rearrangements of N-acylcarbazoles can lead to the formation of C-acylcarbazoles, which can be further converted to the carbonitrile.
The use of photoredox catalysis has significantly expanded the scope of photochemical methods in carbazole synthesis. In these systems, a photocatalyst absorbs light and initiates single-electron transfer (SET) processes, enabling a wide range of C-H functionalization, cross-coupling, and cyclization reactions under mild conditions.
Nucleophilic Substitution Reactions for Carbazole Functionalization
Nucleophilic substitution reactions provide a versatile avenue for the functionalization of the carbazole ring, particularly when the ring is activated by electron-withdrawing groups or when a good leaving group is present. These reactions are instrumental in introducing a variety of functional groups, including amines, ethers, and thioethers, onto the carbazole scaffold.
For the synthesis of this compound derivatives, nucleophilic aromatic substitution (SNAAr) can be employed on carbazoles bearing a leaving group, such as a halogen, at the desired position and activated by electron-withdrawing substituents. The presence of the nitrile group itself can facilitate such substitutions on other parts of the molecule.
A common strategy involves the reaction of a halogenated carbazole with a nucleophile in the presence of a base. For example, the reaction of a bromo- or chloro-carbazole with an alcohol in the presence of a strong base like sodium hydride can yield the corresponding alkoxy-carbazole. Similarly, reactions with amines or thiols can provide amino- or thioether-substituted carbazoles.
The Ullmann condensation, a copper-catalyzed nucleophilic substitution reaction, is particularly useful for the N-arylation and N-alkylation of carbazoles, as well as for the formation of C-O and C-S bonds. This reaction typically involves heating the carbazole with an aryl halide or an alcohol/thiol in the presence of a copper catalyst and a base.
Strategies for Site-Specific Functionalization of this compound
The ability to selectively functionalize specific positions of the this compound molecule is crucial for fine-tuning its properties for specific applications. Various strategies have been developed to achieve site-specific modifications at the nitrogen atom and at different carbon atoms of the carbazole ring system.
N-Alkylation and N-Arylation of the Carbazole Nitrogen
The nitrogen atom of the carbazole ring is a common site for functionalization, and its substitution with alkyl or aryl groups can significantly impact the solubility, electronic properties, and solid-state packing of the resulting molecules. N-alkylation and N-arylation reactions are typically achieved by deprotonating the carbazole nitrogen with a base, followed by reaction with an appropriate electrophile.
For N-alkylation, common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), and the electrophiles are typically alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) or sulfates. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
N-arylation of the carbazole nitrogen often requires more forcing conditions and is frequently accomplished using copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination reactions. In the Ullmann reaction, the carbazole is heated with an aryl halide in the presence of a copper catalyst and a base. The Buchwald-Hartwig reaction, on the other hand, offers a milder and more general method for N-arylation, employing a palladium catalyst and a suitable phosphine ligand.
The choice of the N-substituent can have a profound effect on the photophysical properties of the carbazole derivative. For instance, attaching bulky alkyl groups can prevent aggregation and improve solution processability, while introducing electron-donating or electron-withdrawing aryl groups can be used to tune the energy levels of the molecule for applications in organic electronics.
Table 2: Conditions for N-Alkylation and N-Arylation of Carbazole Derivatives
| Reaction Type | Reagents | Catalyst | Base | Solvent |
| N-Alkylation | Alkyl Halide | - | NaH, K₂CO₃, or Cs₂CO₃ | DMF, Acetonitrile |
| N-Arylation (Ullmann) | Aryl Halide | Copper | K₂CO₃, Cs₂CO₃ | DMF, Pyridine |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide/Triflate | Palladium/Phosphine Ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane |
Directed C-H Functionalization at Specific Positions (e.g., C-3, C-6)
Directed C-H functionalization has emerged as a powerful and atom-economical strategy for the site-selective modification of the carbazole ring. This approach avoids the need for pre-functionalized substrates, such as halogenated carbazoles, and allows for the direct introduction of functional groups at specific C-H bonds.
The strategy relies on the use of a directing group, which is typically attached to the carbazole nitrogen. This directing group coordinates to a transition metal catalyst, bringing it into close proximity to a specific C-H bond and enabling its selective activation and functionalization. The C-3 and C-6 positions of the carbazole ring are often targeted due to their electronic properties and accessibility.
A variety of directing groups have been employed for the C-H functionalization of carbazoles, including pyridyl, pyrimidyl, and amide groups. The choice of the directing group and the transition metal catalyst (often palladium, rhodium, or ruthenium) determines the position of functionalization and the type of bond that can be formed.
For example, a carbazole bearing a 2-pyridyl group on the nitrogen can undergo palladium-catalyzed C-H arylation at the C-1 position. By carefully selecting the directing group and reaction conditions, it is possible to achieve high regioselectivity for functionalization at other positions, such as C-3 and C-6. These methods have been used to introduce a wide range of functional groups, including aryl, alkyl, and silyl (B83357) groups, onto the carbazole core.
Introduction of Electron-Withdrawing/Donating Groups
The functionalization of the carbazole nucleus with electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a key strategy for tuning its electronic and photophysical properties. These modifications are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) and sensors. Methodologies for introducing these groups can involve direct electrophilic substitution on the pre-formed carbazole ring or the cyclization of appropriately substituted precursors.
Introduction of Electron-Withdrawing Groups (EWGs)
Electron-withdrawing groups are typically introduced to enhance the electron-accepting character of the carbazole core. Common EWGs include nitro (-NO₂), cyano (-CN), halogen (-Cl, -Br), and various carbonyl-containing moieties.
Nitration and Halogenation: Direct electrophilic substitution on the 9H-carbazole ring, such as nitration or halogenation, typically occurs at the 3- and 6-positions. However, the presence and nature of a substituent on the nitrogen atom can direct substitution to other positions. thieme-connect.de For instance, N-acylation can direct subsequent electrophilic additions to the 2-position. thieme-connect.de
A series of new carbazole derivatives based on the anti-inflammatory drug carprofen (B1668582) (which has a 6-chloro-9H-carbazole core) were synthesized through electrophilic substitution. nih.gov Nitration and halogenation were performed on carprofen and its esters to introduce additional EWGs. nih.gov The introduction of a nitro group onto an aromatic system can increase lipophilicity and alter the molecule's electronic properties by reducing the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net
The synthesis of 3-nitro-9-ethylcarbazole is achieved by the nitration of 9-ethylcarbazole (B1664220) using nitric acid in 1,2-dichloroethane (B1671644) at 0 °C. tubitak.gov.tr This nitro derivative can then be subsequently reduced to the corresponding amino group, an electron-donating group. tubitak.gov.tr
Palladium-Catalyzed Synthesis: Palladium-catalyzed reactions offer a versatile route to carbazoles bearing a wide array of functional groups, including EWGs like keto, ester, nitro, and cyano groups. nih.gov These methods often involve the cyclization of biphenyl precursors. One of the most common methods for synthesizing carbazole derivatives is the Cadogan reductive cyclization of 2-nitrobiphenyls. derpharmachemica.com This method is tolerant of many substituents, allowing for precise regiochemical control. derpharmachemica.com For example, the Suzuki-Miyaura cross-coupling of 2-bromonitrobenzene with an appropriate boronic acid ester, followed by reductive cyclization with triphenylphosphine, yields the corresponding carbazole derivative. derpharmachemica.com
Synthesis of Cyano-Functionalized Carbazoles: Derivatives containing both carbazole and pyrimidine-5-carbonitrile units have been synthesized via nucleophilic substitution reactions. In this approach, a carbazole derivative is reacted with 4,6-dichloropyrimidine-5-carbonitrile (B1297664) in the presence of a base like potassium hydroxide. nih.gov This method allows for the introduction of a potent electron-withdrawing pyrimidine-carbonitrile scaffold. nih.gov
The table below summarizes the synthesis of carbazole derivatives featuring electron-withdrawing groups.
| Compound Name | Starting Materials | Key Reagents/Catalysts | Notes | Reference |
|---|---|---|---|---|
| 3-Nitro-9-ethylcarbazole | 9-Ethylcarbazole | Nitric acid, 1,2-dichloroethane | Nitration occurs at the 3-position. | tubitak.gov.tr |
| 9H-Carbazole-1-carboxylic acid methyl ester | 2-Bromonitrobenzene, Methyl 3-boronobenzoate | Pd(PPh₃)₄, K₂CO₃; then PPh₃ | Synthesized via Suzuki coupling followed by Cadogan reductive cyclization. | derpharmachemica.com |
| 4,6-Di(9H-carbazol-9-yl)pyrimidine-5-carbonitrile | 9H-Carbazole, 4,6-Dichloropyrimidine-5-carbonitrile | Potassium hydroxide, DMSO | One-step nucleophilic substitution. | nih.gov |
| Methyl 2-(3,8-dibromo-6-chloro-9H-carbazol-2-yl)propanoate | Methyl 2-(6-chloro-9H-carbazol-2-yl)propanoate (Carprofen methyl ester) | Bromine, Acetic acid | Direct halogenation of the carprofen derivative. | nih.gov |
Introduction of Electron-Donating Groups (EDGs)
Electron-donating groups are incorporated to increase the electron density of the carbazole ring system, which can raise the energy of the highest occupied molecular orbital (HOMO). Common EDGs include alkyl (-R), alkoxy (-OR), and amino (-NH₂) groups.
Alkylation: N-alkylation of the carbazole nitrogen is a straightforward and common reaction, typically achieved by reacting 9H-carbazole with an alkyl halide in the presence of a base like potassium hydroxide. nih.govuobaghdad.edu.iq The introduction of alkyl groups, such as methyl or ethyl groups, can improve solubility and modify the electronic properties. nih.gov
Synthesis of Methoxy-Substituted Carbazoles: Carbazole derivatives with strongly electron-donating methoxy (B1213986) groups have been synthesized. For instance, 4,6-bis(3,6-dimethoxy-9H-carbazol-9-yl)pyrimidine-5-carbonitrile was prepared by reacting 3,6-dimethoxy-9H-carbazole with 4,6-dichloropyrimidine-5-carbonitrile. nih.gov The starting 3,6-dimethoxy-9H-carbazole provides the electron-donating character.
Synthesis of Amino-Substituted Carbazoles: Amino groups can be introduced by the reduction of nitro-substituted carbazoles. For example, 3-nitro-9-ethylcarbazole can be reduced to 3-amino-9-ethylcarbazole. tubitak.gov.tr This conversion changes the electronic nature of the substituent from strongly withdrawing to strongly donating.
The table below summarizes the synthesis of carbazole derivatives featuring electron-donating groups.
| Compound Name | Starting Materials | Key Reagents/Catalysts | Notes | Reference |
|---|---|---|---|---|
| 9-Ethylcarbazole | Carbazole, Bromoethane | Potassium hydroxide, DMF | Direct N-alkylation of the carbazole ring. | uobaghdad.edu.iq |
| 3-Amino-9-ethylcarbazole | 3-Nitro-9-ethylcarbazole | Reduction reagents (e.g., Sn/HCl) | Reduction of the nitro group to an amino group. | tubitak.gov.tr |
| 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrimidine-5-carbonitrile | 3,6-di-tert-butyl-9H-carbazole, 4,6-Dichloropyrimidine-5-carbonitrile | Potassium hydroxide, DMSO | tert-Butyl groups are weak electron-donating groups. | nih.gov |
| 4,6-bis(3,6-dimethoxy-9H-carbazol-9-yl)pyrimidine-5-carbonitrile | 3,6-dimethoxy-9H-carbazole, 4,6-Dichloropyrimidine-5-carbonitrile | Potassium hydroxide, DMSO | Methoxy groups are strong electron-donating groups. | nih.gov |
Chemical Reactivity and Transformation of 9h Carbazole 1 Carbonitrile
Reactions Involving the Carbonitrile Moiety
The carbonitrile (C≡N) group is a versatile functional group that participates in several important organic reactions. Its reactivity is dominated by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom, as well as the ability of the triple bond to undergo addition reactions.
Nucleophilic Addition Reactions
The carbon atom of the nitrile group is electrophilic and is susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com This reaction, known as nucleophilic addition, is a fundamental process in the chemistry of nitriles. masterorganicchemistry.comchemistrysteps.com The initial addition of a nucleophile to the carbon-nitrogen triple bond results in the formation of an imine anion intermediate. libretexts.org This intermediate can then be protonated or undergo further reaction depending on the nucleophile and reaction conditions.
Common nucleophiles that add to nitriles include organometallic reagents and hydrides.
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) react with nitriles to form ketones after an aqueous workup. chemistrysteps.com The reaction proceeds via the nucleophilic addition of the carbanion from the organometallic reagent to the nitrile carbon, forming a stable iminium salt intermediate which is hydrolyzed to the ketone. chemistrysteps.com
Reduction with Hydrides: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comopenstax.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, followed by a second hydride addition to the intermediate imine. libretexts.orgopenstax.org Subsequent hydrolysis yields the primary amine.
| Nucleophile | Reagent Example | Intermediate | Final Product |
| Carbanion | Grignard Reagent (R-MgX) | Iminium Salt | Ketone (after hydrolysis) |
| Hydride Ion | Lithium Aluminum Hydride (LiAlH₄) | Imine Anion / Dianion | Primary Amine (after hydrolysis) |
Conversion to Other Functional Groups (e.g., Carboxamides, Tetrazoles)
The carbonitrile group serves as a valuable precursor for the synthesis of other important nitrogen-containing functional groups, notably carboxamides and tetrazoles.
Carboxamides: The hydrolysis of nitriles is a standard method for preparing carboxamides and carboxylic acids. Under controlled acidic or basic conditions, water adds across the carbon-nitrogen triple bond. chemistrysteps.comlibretexts.org The reaction proceeds through an imidic acid intermediate which tautomerizes to the more stable amide. chemistrysteps.com This transformation is particularly relevant in medicinal chemistry, where carbazole-1-carboxamides have been explored as bioactive molecules. nih.gov
Tetrazoles: Tetrazoles, which are considered bioisosteres of carboxylic acids, can be synthesized from nitriles via a [3+2] cycloaddition reaction with an azide (B81097) salt, typically sodium azide (NaN₃). beilstein-journals.orgyoutube.com This reaction is often catalyzed by a Lewis acid or a Brønsted acid. youtube.com The process involves the addition of the azide anion to the activated nitrile, followed by ring closure to form the aromatic tetrazole ring. youtube.comnih.gov This method provides a direct route to incorporate the tetrazole moiety into the carbazole (B46965) scaffold, which is of significant interest in drug discovery. beilstein-journals.orgnih.gov
| Target Functional Group | Reagents | Reaction Type | Key Features |
| Carboxamide | H₂O, H⁺ or OH⁻ | Hydrolysis | Proceeds via an amide intermediate which can be isolated. libretexts.org |
| Tetrazole | Sodium Azide (NaN₃), Lewis/Brønsted Acid | [3+2] Cycloaddition | Forms a 5-membered aromatic ring with four nitrogen atoms. youtube.comnih.gov |
Reactions of the Carbazole Ring System
The carbazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the electron-withdrawing carbonitrile group at the 1-position influences the regioselectivity of these reactions. While the heterocyclic nitrogen atom is an activating, ortho-, para-director (favoring positions 3, 6, and 8), the nitrile group is a deactivating, meta-director (relative to its own position). The outcome of substitution reactions is therefore a balance of these electronic effects.
Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of carbazole. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com
Halogenation: The halogenation of the parent carbazole typically occurs at the 3- and 6-positions due to the strong activating effect of the nitrogen atom. mdpi.com For 9H-Carbazole-1-carbonitrile, electrophilic attack is still predicted to favor the positions most activated by the nitrogen and least deactivated by the nitrile. Therefore, substitution at the 3-, 6-, and 8-positions is most likely. Novel methods using systems like hydrogen peroxide and hydrohalic acids under microwave irradiation have been developed for the halogenation of carbazoles. researchgate.net
Nitration: Nitration involves the reaction of the carbazole with a nitrating agent, such as a mixture of nitric and sulfuric acids, which generates the nitronium ion (NO₂⁺) as the electrophile. wikipedia.org Similar to halogenation, the directing effects of the nitrogen and nitrile groups will govern the position of nitration, with the 3, 6, and 8 positions being the most probable sites of attack.
Alkylation Reactions on Aromatic Ring
Friedel-Crafts alkylation involves the reaction of an alkyl halide with the aromatic ring in the presence of a Lewis acid catalyst. masterorganicchemistry.com While the carbazole ring is generally reactive enough for this transformation, the presence of the deactivating nitrile group on this compound makes Friedel-Crafts reactions more challenging. Polyalkylation is a common side reaction in Friedel-Crafts alkylation. lkouniv.ac.in Friedel-Crafts acylation, which introduces an acyl group, is an alternative that often provides better control. For instance, the acylation of 9-ethyl carbazole has been shown to occur at the 3-position. uobaghdad.edu.iqresearchgate.net
Polymerization Reactions
Carbazole-containing polymers are of significant interest due to their valuable electronic and optical properties, which make them useful in materials for organic electronics. wikipedia.orgresearchgate.net While this compound itself is not a monomer, it can be chemically modified to incorporate a polymerizable group. For example, a vinyl or (meth)acrylate group can be attached to the nitrogen atom. The resulting monomer can then undergo polymerization, often initiated by free-radical initiators like AIBN or photoinitiators, to form linear polymers or cross-linked networks. vt.edu The electrochemical oxidation of carbazole derivatives is another method to produce conductive polymers. wikipedia.org The presence of the carbonitrile group can be used to tune the electronic properties of the final polymer. mdpi.com
Formation of Supramolecular Assemblies
The planar, aromatic structure of the carbazole core, combined with the functional groups of this compound, facilitates the formation of ordered, non-covalent supramolecular assemblies. These assemblies are governed by specific intermolecular interactions.
Hydrogen bonding plays a significant role in directing the self-assembly of carbazole derivatives. In the case of this compound, the nitrogen atom of the nitrile group (-C≡N) can act as a hydrogen bond acceptor. The crystal packing of similar carbazole carbonitrile structures is stabilized by weak C—H···N hydrogen bonds, where a hydrogen atom from an aromatic C-H group on a neighboring molecule interacts with the nitrogen of the nitrile. nih.gov Furthermore, the amine (-NH) proton of the carbazole ring itself can act as a hydrogen bond donor, interacting with acceptor atoms on adjacent molecules. These directional hydrogen bonds are crucial in forming well-defined, higher-order structures in the solid state. nih.gov
The extensive π-conjugated system of the carbazole ring is fundamental to the formation of π-π stacking interactions. nih.gov The planar nature of the carbazole moiety allows molecules to stack on top of one another, maximizing the overlap of their π-orbitals. This interaction is a key driving force in the crystal packing and self-assembly of many aromatic molecules. In addition to direct π-π stacking, C—H···π interactions, where a hydrogen atom is attracted to the electron cloud of an aromatic ring, also contribute to the stability of the supramolecular structure. nih.gov These non-covalent interactions collectively dictate the molecular arrangement, influencing the material's bulk properties.
Computational and Theoretical Investigations of 9h Carbazole 1 Carbonitrile
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a principal computational method for investigating the electronic excited states of molecules like carbazole (B46965) derivatives. rsc.org It allows for the calculation of various properties related to how the molecule interacts with light, making it a cornerstone for understanding and predicting the performance of materials in optoelectronic applications. rsc.org
Electronic Absorption and Emission Spectra Simulation
TD-DFT is widely used to simulate the electronic absorption (UV-Vis) and emission (fluorescence) spectra of organic molecules. By calculating the vertical excitation energies from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.), researchers can predict the wavelengths of maximum absorption (λ_abs). Similarly, by optimizing the geometry of the first excited state (S₁) and calculating the energy difference back to the ground state, the fluorescence emission wavelength (λ_em) can be simulated. These calculations are often performed considering solvent effects, typically using a Polarizable Continuum Model (PCM), to provide a more accurate comparison with experimental data. For carbazole-based systems, these simulations help in understanding how different substituents and their positions on the carbazole core influence the color and efficiency of light absorption and emission.
Singlet and Triplet Excited State Characterization (S₁, T₁)
Beyond just their energies, a key aspect of computational chemistry is to characterize the nature of the lowest singlet (S₁) and triplet (T₁) excited states. This involves analyzing the molecular orbitals involved in the electronic transition. For donor-acceptor molecules based on carbazole, it is crucial to determine if the excited state has a locally-excited (LE) character, where the excitation is confined to one part of the molecule, or a charge-transfer (CT) character, where an electron moves from the donor (carbazole) to the acceptor (like a carbonitrile group). This characterization is fundamental to understanding the photophysical properties of the material.
Singlet-Triplet Energy Splitting (ΔE_ST) and its Minimization
The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy splitting (ΔE_ST), is a critical parameter for materials used in applications like Thermally Activated Delayed Fluorescence (TADF). A small ΔE_ST (typically < 0.2 eV) allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, enhancing the efficiency of Organic Light-Emitting Diodes (OLEDs). Theoretical calculations are essential for designing new molecules with minimized ΔE_ST. This is often achieved by designing molecules where the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are spatially separated, which reduces the exchange energy that contributes to the splitting. Accurate prediction of ΔE_ST for carbazole derivatives is an active area of research. nih.gov
Natural Transition Orbital (NTO) Analysis and Electron-Hole Analysis
When an electronic transition is complex and involves contributions from many different molecular orbital pairs, its character can be difficult to interpret. Natural Transition Orbital (NTO) analysis simplifies this picture by transforming the canonical molecular orbitals into a compact set of "hole" and "electron" orbitals that describe the excitation. github.ioresearchgate.net The "hole" NTO represents the region from which the electron is excited, and the "electron" NTO shows where it is transferred. This provides a clear, visual representation of the excitation, such as identifying it as a π-π* or an intramolecular charge-transfer (ICT) transition. researchgate.net This method is invaluable for confirming the nature of the S₁ and T₁ states in complex carbazole systems.
Intramolecular Charge Transfer (ICT) Mechanisms
For carbazole derivatives substituted with an electron-withdrawing group like carbonitrile, the possibility of Intramolecular Charge Transfer (ICT) upon photoexcitation is a key feature. In such a process, electron density moves from the electron-rich carbazole moiety (donor) to the carbonitrile group (acceptor). TD-DFT calculations can elucidate the mechanism of this transfer. For some molecules, this transfer is associated with a twisting motion between the donor and acceptor parts, leading to a state known as a Twisted Intramolecular Charge Transfer (TICT) state. Computational studies can map out the potential energy surfaces to understand these conformational changes and their role in the emission properties.
Future Directions and Emerging Research Areas
Advancements in Sustainable Synthesis of Carbazole-1-carbonitrile Analogues
The future of chemical manufacturing hinges on the development of sustainable and environmentally friendly synthetic protocols. For carbazole-1-carbonitrile analogues, research is moving away from classical methods that often require harsh conditions, toxic reagents, and expensive metal catalysts. bohrium.com The focus is shifting towards "green" chemistry principles to improve efficiency, reduce waste, and lower environmental impact.
Key advancements in this area include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. rsc.orguni-wuppertal.de A one-pot synthesis of 9H-carbazoles using a microwave-assisted palladium-catalyzed tandem reaction has been developed, which avoids harsh conditions and expensive ligands. rsc.org
Catalyst Innovation: There is a strong push to replace expensive and toxic heavy metal catalysts. Research is exploring the use of magnetically recoverable palladium nanocatalysts supported on biochar, which can be recycled for multiple reaction cycles with minimal leaching. rsc.org Furthermore, metal-free C-H bond activation and visible-light-induced reactions are being investigated as milder and more sustainable alternatives for constructing the carbazole (B46965) core. mdpi.com
Eco-Friendly Reaction Media: The use of greener solvents, such as water, ethanol, or even solvent-free conditions (e.g., ball milling), is a critical area of development. rsc.org These approaches minimize the use of volatile and hazardous organic solvents, which are a major source of chemical waste. rsc.org
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, such as tandem or one-pot reactions, are being prioritized. rsc.org These methods, like the integration of Buchwald-Hartwig amination and direct arylation, streamline the synthesis process, reducing the number of purification steps and associated waste. rsc.org
These sustainable approaches are not only environmentally beneficial but also offer economic advantages by reducing energy consumption and the cost of reagents and waste disposal.
Exploration of Novel Multifunctional Carbazole-1-carbonitrile Based Materials
The inherent properties of the carbazole-1-carbonitrile scaffold, such as its high thermal stability, excellent hole-transporting capability, and tunable electronic structure, make it a versatile building block for multifunctional materials. researchgate.net The nitrile group, in particular, allows for fine-tuning of the molecule's electron-accepting properties, leading to materials with tailored functionalities.
Emerging research is focused on developing materials that perform multiple roles within a single system:
Chemosensors: The carbazole fluorophore is sensitive to its local environment, a property that can be exploited for chemical sensing. mdpi.comuobaghdad.edu.iq By incorporating a carbazole-acrylonitrile unit, researchers have developed highly selective and sensitive "turn-on" fluorescent sensors for detecting cyanide ions, even at nanomolar concentrations, which is far below the WHO limit for drinking water. researchgate.net Similarly, carbazole derivatives linked to pyrimidine-5-carbonitrile have been shown to act as effective optical sensors for oxygen. researchgate.net
Electrochromic Materials: Carbazole-based conjugated polymers can exhibit multiple colors depending on their oxidation state. mdpi.comrsc.org This electrochromic behavior, transitioning from transparent or yellow in a neutral state to green, blue, or gray upon oxidation, is highly desirable for applications like smart windows, displays, and electronic paper. mdpi.comrsc.org The properties of these materials can be tuned by modifying the polymer backbone and substituents. rsc.org
Photochromic Materials: The integration of carbazole-carbonitrile analogues into larger systems, such as metal-organic frameworks, can induce photochromic behavior. These materials change color upon exposure to light and can revert to their original state in the dark or with heat, opening up possibilities for optical data storage and smart materials.
The development of these materials relies on the rational design of molecules where the carbazole-1-carbonitrile unit acts in synergy with other functional moieties to produce the desired combination of properties.
Integration of 9H-Carbazole-1-carbonitrile in Hybrid Organic-Inorganic Systems
A significant frontier in materials science is the creation of hybrid organic-inorganic systems, which combine the processability and functional diversity of organic molecules with the robustness and unique physical properties of inorganic materials. wikipedia.org this compound and its derivatives are excellent candidates for the organic component in these hybrids due to their rigid structure and versatile coordination chemistry.
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org Carbazole-based ligands, such as those containing carboxylic acid or pyridyl functional groups, have been used to build MOFs with applications in gas storage, separation, and catalysis. rsc.orgresearchgate.netnih.govresearchgate.net For instance, a flexible zirconium-based MOF using a carbazole-dicarboxylate ligand shows selective gas uptake, with structural transformations occurring in response to specific gases like N₂, CO₂, and n-butane. nih.gov A carbazole-functionalized MOF has also been demonstrated as a fluorescent sensor for detecting antibiotics and pesticides. researchgate.net The introduction of a carbazole-1-carbonitrile ligand could impart specific electronic properties or serve as a responsive site within the framework.
Coordination Polymers: These materials consist of metal ions linked by organic ligands to form one-, two-, or three-dimensional structures. nih.gov The luminescent properties of carbazole derivatives make them attractive for creating emissive coordination polymers. nih.govresearchgate.net The rigid structure of the carbazole unit can help in forming robust and predictable network structures. nih.gov For example, a bent dipyridyl-carbazole ligand has been used to create complex zinc-based coordination polymers, including single-stranded helical chains and interlocking molecular Möbius rings. rsc.orgresearchgate.net
Hybrid Perovskites: Organic-inorganic perovskites are a class of materials with exceptional performance in photovoltaic applications. uni-wuppertal.denih.govmdpi.com While research has heavily focused on simple organic cations, there is growing interest in using more complex functional organic molecules as charge transport layers or additives to improve device efficiency and stability. researchgate.net The excellent hole-transporting properties of carbazole derivatives make them promising candidates for hole-transport materials (HTMs) in perovskite solar cells, potentially replacing less stable and more expensive materials. researchgate.net
The synergy between the carbazole-1-carbonitrile component and the inorganic framework in these hybrid systems is expected to yield materials with novel properties and enhanced performance for a wide range of applications.
Advanced Theoretical Modeling for Predictive Material Design
Computational chemistry and materials modeling are becoming indispensable tools for accelerating the discovery and design of new materials. Theoretical methods, particularly Density Functional Theory (DFT), allow researchers to predict the structural, electronic, and optical properties of molecules like this compound analogues before undertaking complex and time-consuming synthesis.
Key areas where theoretical modeling is making an impact include:
Predicting Optoelectronic Properties: DFT calculations can accurately predict key parameters for electronic applications, such as HOMO/LUMO energy levels, band gaps, and charge transport properties. researchgate.netresearchgate.net For example, theoretical studies on novel 9-(cyanophenyl)-9H-carbazole-3-carbonitrile compounds have been used to evaluate their potential as bipolar host materials for organic light-emitting diodes (OLEDs). researchgate.net
Screening Potential Candidates: High-throughput computational screening can be used to evaluate large libraries of virtual carbazole-1-carbonitrile derivatives, identifying the most promising candidates for synthesis and experimental validation. This predictive approach significantly speeds up the materials discovery cycle.
The following table summarizes key electronic properties of selected carbazole derivatives calculated using DFT, illustrating the power of theoretical modeling in predicting material performance.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application Relevance |
| 9-phenyl-9H-carbazole | -5.67 | -1.98 | 3.69 | Hole Transport Material (HTM) for Perovskite Solar Cells researchgate.net |
| 2,7-diphenyl-9-phenyl-9H-carbazole | -5.61 | -2.20 | 3.41 | HTM for Perovskite Solar Cells researchgate.net |
| 3,6-dibromo-9-phenyl-9H-carbazole | -5.87 | -2.31 | 3.56 | HTM for Perovskite Solar Cells researchgate.net |
| 9-(2-cyanophenyl)-9H-carbazole-3-carbonitrile | -6.49 | -2.93 | 3.56 | Bipolar Host for OLEDs researchgate.net |
Data sourced from theoretical calculations in cited literature.
This synergy between theoretical prediction and experimental work is crucial for the efficient development of next-generation materials based on the carbazole-1-carbonitrile scaffold.
Development of Carbazole-1-carbonitrile for Next-Generation Optoelectronic Devices
The excellent photophysical and charge-transporting properties of carbazole derivatives have established them as key components in organic electronics. The introduction of the carbonitrile group provides a powerful tool for tuning these properties, making carbazole-1-carbonitrile analogues highly promising for next-generation optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs).
Future research in this area is focused on several key objectives:
High-Efficiency Blue Emitters: Developing stable and efficient deep-blue emitters remains a major challenge in OLED technology. Carbazole derivatives are known for their wide bandgap and high triplet energy, making them ideal candidates for blue-emitting materials. nih.gov The electron-withdrawing nitrile group can be used to tune the emission color and improve charge balance within the device.
Bipolar Host Materials: For highly efficient phosphorescent OLEDs (PhOLEDs), the host material must have a high triplet energy to confine the excitons on the guest emitter, as well as balanced hole and electron transport. By combining the hole-transporting carbazole unit with an electron-transporting moiety (often facilitated by the nitrile group), bipolar host materials can be designed. researchgate.net Derivatives of carbazole and pyrimidine-5-carbonitrile have been developed as emitters for sky-blue OLEDs with high external quantum efficiencies. researchgate.net
Thermally Activated Delayed Fluorescence (TADF) Materials: TADF emitters represent a third generation of OLED materials that can achieve 100% internal quantum efficiency without using expensive heavy metals like iridium or platinum. The design of TADF molecules requires a small energy gap between the lowest singlet and triplet excited states, which can be achieved by engineering donor-acceptor structures. Carbazole-1-carbonitrile analogues, with their distinct donor (carbazole) and acceptor (nitrile) characteristics, are prime candidates for the development of novel TADF emitters.
The table below summarizes the performance of several OLEDs incorporating carbazole-based materials, highlighting their potential in next-generation displays and lighting.
| Carbazole Derivative Type | Device Role | Emission Color | Max. External Quantum Efficiency (EQE) |
| 4,6-Di(9H-carbazol-9-yl)pyrimidine-5-carbonitrile | Emitter | Sky-Blue | 12.8% (non-doped) |
| Carbazole-Diphenyl Imidazole Derivative | Emitter | Deep-Blue | 1.1% |
| Carbazole-Diphenyl Imidazole Derivative | Host | Green (PhOLED) | 8.3% |
| Carbazole-Diphenyl Imidazole Derivative | Host | Red (PhOLED) | 6.4% |
Data sourced from cited literature. researchgate.netnih.gov
Continued research into the synthesis and device engineering of carbazole-1-carbonitrile-based materials is expected to lead to significant advancements in the efficiency, stability, and color purity of future optoelectronic devices.
Q & A
Q. What are the common synthetic routes for preparing 9H-Carbazole-1-carbonitrile, and how do reaction conditions influence yield and purity?
The synthesis of this compound derivatives often involves Friedel-Crafts acylation or substitution reactions. For example, boron trichloride (BCl₃) can direct regioselective substitution at the 1-position of carbazole when reacting with nitriles or acylating agents . Reaction parameters such as solvent choice (e.g., DMSO-d₆ or THF), temperature, and stoichiometry of reagents significantly impact yield. For instance, using anhydrous conditions and inert atmospheres minimizes side reactions like hydrolysis of the nitrile group. Purity is typically verified via ¹H NMR (500 MHz) in deuterated solvents and column chromatography with hexanes/EtOAc gradients .
Q. What structural characterization techniques are most reliable for confirming the molecular structure of this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated in studies of related carbazole derivatives (e.g., 9-p-tolyl-9H-carbazole-3-carbonitrile) . SC-XRD data refinement using SHELXL software ensures precise bond-length and angle measurements . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and ¹³C NMR to confirm nitrile group presence (δ ~110-120 ppm) .
Q. How do substituents at the 1-position affect the electronic properties of carbazole derivatives?
The electron-withdrawing nitrile group at the 1-position induces significant π-electron delocalization, altering the carbazole’s HOMO-LUMO gap. UV-Vis spectroscopy and cyclic voltammetry are used to quantify these effects. For example, nitrile-substituted carbazoles exhibit bathochromic shifts in absorption spectra compared to unsubstituted analogs, indicating reduced bandgaps .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported reaction outcomes for carbazole derivatives?
Discrepancies in regioselectivity or stereochemistry between studies may arise from differences in crystallization solvents or reaction kinetics. SC-XRD analysis (e.g., using SHELX programs) can resolve ambiguities by comparing unit cell parameters and packing motifs. For instance, studies on 9-p-tolyl-9H-carbazole-3-carbonitrile revealed that solvent polarity during crystallization influences intermolecular interactions, affecting final product conformation .
Q. What methodologies are employed to study the fluorescence properties of this compound derivatives for sensing applications?
Fluorescence quenching and titration experiments with rare-earth cations (e.g., Eu³⁺, Tb³⁺) are conducted in acetonitrile or THF. Emission spectra (λ_ex = 300-350 nm) are recorded to assess binding affinity. Derivatives with electron-deficient nitrile groups show enhanced selectivity for cations due to chelation-induced changes in fluorescence intensity . Time-resolved photoluminescence (TRPL) further quantifies excited-state lifetimes for sensor design.
Q. What computational approaches support the design of carbazole-based inhibitors targeting STAT proteins?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model interactions between carbazole nitriles and STAT3’s SH2 domain. Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations predict binding energies and stability of complexes. For example, 3′-((3-chloro-6-ethyl-9H-carbazol-9-yl)methyl)-[1,1′-biphenyl]-2-carbonitrile exhibits sub-μM IC₅₀ values, validated via in vitro kinase assays .
Q. How do safety protocols for handling carbazole derivatives differ based on substituents?
While this compound itself lacks hazard classification, halogenated analogs (e.g., 3-chloro-9H-carbazole) require stringent controls due to acute toxicity (GHS Category 4) and environmental persistence. Handling involves fume hoods, nitrile gloves, and spill kits with inert adsorbents (e.g., sand). Waste disposal follows EPA guidelines for halogenated aromatics .
Methodological Notes
- Crystallography : Use SHELXL for refining high-resolution data; prioritize twinned or low-symmetry crystals for advanced applications .
- Synthesis Optimization : Screen Lewis acids (e.g., AlCl₃ vs. BCl₃) to improve regioselectivity in nitrile functionalization .
- Data Contradictions : Cross-validate spectral data with SC-XRD to address synthetic inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
